molecular formula C33H60N2O6 B13751020 (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate CAS No. 63059-80-3

(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate

Cat. No.: B13751020
CAS No.: 63059-80-3
M. Wt: 580.8 g/mol
InChI Key: GIOMCCKTXLHGSZ-UHFFFAOYSA-N
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Description

(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate is a chemical compound with the molecular formula C33H60N2O6 and a molecular weight of 580.8 g/mol. It is known for its unique structure, which includes a five-membered imidazolidine ring and two laurate ester groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with diethylene glycol and lauric acid. The reaction conditions often include the use of a catalyst and a solvent to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ester groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing lauric acid, which has known antimicrobial properties. Additionally, the imidazolidine ring can interact with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate can be compared with other similar compounds, such as:

    (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl benzonitrile: This compound has a similar imidazolidine ring structure but differs in its substituents, leading to different chemical properties and applications.

    (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene diacetate:

The uniqueness of this compound lies in its specific ester groups and the resulting chemical properties, which make it suitable for a variety of applications in research and industry.

Properties

CAS No.

63059-80-3

Molecular Formula

C33H60N2O6

Molecular Weight

580.8 g/mol

IUPAC Name

2-[3-(2-dodecanoyloxyethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]ethyl dodecanoate

InChI

InChI=1S/C33H60N2O6/c1-5-7-9-11-13-15-17-19-21-23-29(36)40-27-25-34-31(38)33(3,4)35(32(34)39)26-28-41-30(37)24-22-20-18-16-14-12-10-8-6-2/h5-28H2,1-4H3

InChI Key

GIOMCCKTXLHGSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCN1C(=O)C(N(C1=O)CCOC(=O)CCCCCCCCCCC)(C)C

Origin of Product

United States

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